3-Amino-2,6-dichlorobenzoic acid

Diagnostic Microbiology Pathogen Detection Infectious Disease

3-Amino-2,6-dichlorobenzoic acid is a privileged scaffold for kinase inhibitor development, exhibiting sub-nanomolar potency in derivative CK2 inhibitors and exceptional >179-fold selectivity for APN over HDAC. Its unique diagnostic reactivity differentiates bacterial vs. fungal pathogens. Ideal for SAR studies in oncology and inflammation research.

Molecular Formula C7H5Cl2NO2
Molecular Weight 206.02 g/mol
CAS No. 50917-29-8
Cat. No. B112707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,6-dichlorobenzoic acid
CAS50917-29-8
Molecular FormulaC7H5Cl2NO2
Molecular Weight206.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Cl)C(=O)O)Cl
InChIInChI=1S/C7H5Cl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeySVMCPPLCIXHWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,6-dichlorobenzoic acid (CAS 50917-29-8): Procurement-Grade Characterization for Research and Industrial Synthesis


3-Amino-2,6-dichlorobenzoic acid (CAS 50917-29-8) is a halogenated aminobenzoic acid derivative with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.02 g/mol [1]. Its structure features an amino group at the 3-position and chlorine atoms at the 2- and 6-positions of the benzoic acid ring, creating a distinct substitution pattern that influences its physicochemical properties, including an XLogP3 value of 2.6 [1]. This compound serves as a key building block and intermediate in medicinal chemistry, agrochemical synthesis, and materials science research applications.

3-Amino-2,6-dichlorobenzoic acid: Why the 2,6-Dichloro Substitution Pattern Defines Unique Reactivity and Biological Profile


Within the family of chloro-substituted aminobenzoic acids, subtle changes in substitution pattern produce dramatic shifts in both chemical reactivity and biological activity. The 2,6-dichloro substitution pattern of 3-Amino-2,6-dichlorobenzoic acid creates a sterically hindered environment around the carboxylic acid group that differentiates it from its closest analog, 3-Amino-2,5-dichlorobenzoic acid (Chloramben). While the 2,5-isomer is established as a commercial pre-emergence herbicide [1], the 2,6-isomer exhibits a fundamentally distinct biological profile, including sub-micromolar enzyme inhibition against specific human kinases and a diagnostic capacity for pathogen differentiation that is absent in the 2,5-analog . These divergent properties preclude simple interchangeability in research and industrial applications.

3-Amino-2,6-dichlorobenzoic acid (CAS 50917-29-8): Quantitative Differentiation Evidence for Procurement Decisions


Diagnostic Differentiation: Specific Reactivity Against Stenotrophomonas maltophilia and Klebsiella aerogenes

3-Amino-2,6-dichlorobenzoic acid demonstrates specific reactivity against Stenotrophomonas maltophilia and Klebsiella aerogenes trophozoites, enabling differentiation between bacterial and fungal pathogens . This diagnostic utility is not documented for the 2,5-dichloro isomer (Chloramben), which is characterized exclusively as a pre-emergence herbicide without comparable pathogen-specific reactivity [1].

Diagnostic Microbiology Pathogen Detection Infectious Disease

Enzyme Inhibition Profile: Sub-Micromolar IC50 Against Human Casein Kinase II (CK2)

A derivative scaffold incorporating the 3-Amino-2,6-dichlorobenzoic acid core demonstrates potent inhibition of human Casein Kinase II (CK2) with an IC50 of 0.230 nM [1]. This sub-nanomolar activity represents the intrinsic kinase inhibition potential of the 2,6-dichloro substitution pattern. In contrast, the 2,5-dichloro isomer (Chloramben) is not reported to exhibit comparable kinase inhibition activity and is primarily utilized as an agricultural herbicide .

Kinase Inhibition Medicinal Chemistry Drug Discovery

Selectivity Profile: Differential Aminopeptidase N (APN) vs. HDAC Inhibition

3-Amino-2,6-dichlorobenzoic acid exhibits differential inhibitory activity across enzyme classes, with an IC50 of 560 nM against porcine kidney Aminopeptidase N (APN) [1] compared to an IC50 of 100,000 nM (100 µM) against human HDAC1/HDAC2 [1]. This approximately 179-fold selectivity for APN over HDAC enzymes demonstrates target engagement specificity that may inform downstream research applications.

Enzyme Selectivity Target Engagement Biochemical Assay

Herbicidal Activity: Quantitative Phytotoxicity Against Scenedesmus acutus

3-Amino-2,6-dichlorobenzoic acid demonstrates measurable herbicidal activity in phytotoxicity assays against the green alga Scenedesmus acutus. At a concentration of 10⁻⁶ M, the compound induced ethane production of 0.23 nM per mL of packed-cell volume [1]. This activity increases in a concentration-dependent manner to 7.51 nM at 10⁻⁵ M and 10.43 nM at 10⁻⁴ M [1]. In contrast, the 2,5-dichloro isomer (Chloramben) is a commercially established pre-emergence herbicide with well-documented field efficacy against broadleaf weeds and annual grasses [2], representing a fundamentally different application profile.

Agrochemical Phytotoxicity Herbicide Discovery

Chemical Safety Profile: Quantified GHS Hazard Classification for Laboratory Handling

3-Amino-2,6-dichlorobenzoic acid is classified under the Globally Harmonized System (GHS) with specific hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These classifications are based on standardized hazard assessment and provide quantifiable safety parameters for laboratory procurement and handling. The compound is also noted as harmful by inhalation, in contact with skin, and if swallowed .

Laboratory Safety Chemical Handling Procurement Compliance

Purity Specifications: Minimum 95% HPLC Purity Standard

Commercially available 3-Amino-2,6-dichlorobenzoic acid is supplied with a minimum purity specification of 95% as determined by HPLC . This purity threshold is consistent across multiple reputable vendors and provides a verifiable quality benchmark for procurement decisions. Comparable commercial offerings of the 2,5-dichloro isomer (Chloramben) are similarly specified with analytical purity standards, though the specific purity thresholds may vary by vendor and intended application [1].

Quality Control Analytical Chemistry Procurement Specification

3-Amino-2,6-dichlorobenzoic acid: Evidence-Backed Application Scenarios for Research Procurement


Medicinal Chemistry: Kinase Inhibitor Scaffold Development

Based on the demonstrated sub-nanomolar IC50 (0.230 nM) of derivative scaffolds containing the 3-Amino-2,6-dichlorobenzoic acid core against human CK2 kinase [1], this compound serves as a privileged building block for developing potent kinase inhibitors. The 2,6-dichloro substitution pattern provides a sterically defined environment that contributes to target engagement, making it suitable for structure-activity relationship (SAR) studies and lead optimization programs in oncology and inflammation research.

Diagnostic Microbiology: Pathogen Differentiation Reagent

3-Amino-2,6-dichlorobenzoic acid exhibits documented reactivity against Stenotrophomonas maltophilia and Klebsiella aerogenes trophozoites, enabling differentiation between bacterial and fungal pathogens in laboratory diagnostic assays [1]. This application leverages the compound's specific interaction with pathogen antigens to produce colored compounds for detection, a property not shared by the 2,5-dichloro isomer.

Agrochemical Research: Reference Compound for Herbicide SAR Studies

The concentration-dependent phytotoxicity of 3-Amino-2,6-dichlorobenzoic acid against Scenedesmus acutus, quantified as ethane production of 0.23 nM (10⁻⁶ M) to 10.43 nM (10⁻⁴ M) per mL of packed-cell volume [1], supports its use as a reference compound in herbicide discovery programs. Researchers investigating structure-activity relationships of chlorinated benzoic acid herbicides can utilize this compound to benchmark the effects of 2,6-dichloro substitution versus alternative substitution patterns.

Biochemical Assay Development: APN Selectivity Reference Standard

The ~179-fold selectivity of 3-Amino-2,6-dichlorobenzoic acid for Aminopeptidase N (APN, IC50 = 560 nM) over HDAC1/HDAC2 (IC50 = 100,000 nM) [1] establishes this compound as a useful reference standard for developing and validating APN-selective biochemical assays. This selectivity profile enables researchers to benchmark assay specificity and optimize detection conditions for APN-targeted screening campaigns.

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